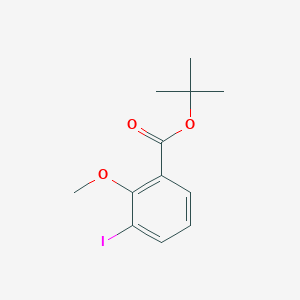

Tert-butyl 3-iodo-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCDDVAHFPZAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Iodo 2 Methoxybenzoate

Esterification Approaches to the tert-Butyl Benzoate (B1203000) Moiety

The introduction of a tert-butyl group to a carboxylic acid is a common protecting group strategy in organic synthesis due to its stability against various nucleophiles and reducing agents and its convenient removal under acidic conditions. thieme-connect.comthieme-connect.com Several methods exist for the formation of tert-butyl esters, ranging from direct acid-catalyzed reactions to the use of specialized tert-butylating agents. thieme-connect.comthieme-connect.com

Optimizing reaction conditions is crucial for maximizing the yield of tert-butyl esters, especially when dealing with sterically hindered substrates. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netrepec.orgmdpi.com For instance, the removal of water, a byproduct of esterification, can drive the equilibrium towards the product side, thereby enhancing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

In more complex systems, a systematic approach such as a Box-Behnken design can be employed to optimize multiple variables simultaneously, such as temperature, reactant concentration, and addition time, to achieve the highest possible yield. mdpi.com The choice of solvent is also critical; for example, using tert-butyl acetate (B1210297) as both a solvent and a tert-butylating reagent in the presence of a strong acid like perchloric acid has been reported for the esterification of other carboxylic acids. nih.gov

Below is a table illustrating a hypothetical optimization of the direct esterification of a generic benzoic acid with tert-butanol (B103910), showcasing the effect of varying conditions on the yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (cat.) | Toluene | 80 | 24 | 45 |

| 2 | BF₃·OEt₂ | Dichloromethane | 25 | 12 | 60 |

| 3 | H₂SO₄ (cat.) | Toluene (with Dean-Stark) | 110 | 18 | 75 |

| 4 | Perchloric Acid | tert-Butyl Acetate | 25 | 18 | 70 nih.gov |

This table is illustrative and based on general principles of esterification optimization.

Direct acid-catalyzed esterification is one of several methods to form tert-butyl esters. Other common strategies include the reaction of carboxylic acids with isobutene gas in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.comthieme-connect.com Another approach involves the use of various tert-butylating agents such as di-tert-butyl dicarbonate (Boc₂O), tert-butyl trichloroacetimidate, and 2-tert-butoxypyridine. thieme-connect.comthieme-connect.comresearchgate.net These methods often offer milder reaction conditions and may be more suitable for sensitive substrates. Transesterification reactions are also a viable, though less common, route. thieme-connect.com

A particularly effective and modern method for tert-butylation involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). thieme-connect.com This reagent can catalyze the conversion of various carboxylic acids into their corresponding tert-butyl esters in high yields, often proceeding much faster than conventional methods. thieme-connect.com The reaction is typically carried out in tert-butyl acetate, which serves as both the solvent and the source of the tert-butyl group. thieme-connect.comorganic-chemistry.org For carboxylic acids that are not amino acids, only a catalytic amount of Tf₂NH is required. thieme-connect.comorganic-chemistry.org This method is noted for its simplicity and safety, presenting a powerful alternative to traditional protocols that might use hazardous reagents like perchloric acid. thieme-connect.com The high acidity of Tf₂NH is thought to be key to its effectiveness, readily generating the tert-butyl cation from tert-butyl acetate. thieme-connect.com

| Substrate Type | Reagent | Conditions | Yield | Reference |

| Various Carboxylic Acids | Catalytic Tf₂NH | tert-Butyl Acetate | High | thieme-connect.comorganic-chemistry.org |

| Free Amino Acids | 1.1 equiv. Tf₂NH | tert-Butyl Acetate | Good to High | thieme-connect.comorganic-chemistry.org |

Comparison with General tert-Butyl Ester Formation Strategies

Iodination Strategies for Aromatic Systems (General Context)

The introduction of an iodine atom onto an aromatic ring is a fundamental electrophilic aromatic substitution (SₑAr) reaction. acs.org Unlike other halogens such as bromine and chlorine, elemental iodine is generally unreactive towards aromatic rings. jove.com Therefore, aromatic iodination requires the use of an activating or oxidizing agent to generate a more potent electrophilic iodine species, such as the iodine cation (I⁺). jove.com

Common methods for aromatic iodination include:

Iodine with an Oxidizing Agent: A mixture of molecular iodine (I₂) with an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt is frequently used. jove.com These oxidants convert I₂ into a more electrophilic species that can then attack the aromatic ring.

Iodinating Reagents: Reagents such as N-iodosuccinimide (NIS) and iodine monochloride (ICl) are effective for the iodination of a variety of aromatic compounds. acs.orgnih.gov These reactions are often carried out in the presence of an acid catalyst like p-toluenesulfonic acid or a Lewis acid. acs.orgnih.gov

Silver Salt-Mediated Iodination: Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can activate I₂ by precipitating silver iodide, thereby generating a highly electrophilic iodine species. nih.gov This method can offer good regioselectivity, particularly for electron-rich aromatic systems. nih.gov

The regioselectivity of the iodination is directed by the substituents already present on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group in the precursor to tert-butyl 3-iodo-2-methoxybenzoate, are activating and typically direct the incoming electrophile to the ortho and para positions. manac-inc.co.jp

Purification and Isolation Techniques for the Compound

Following the synthesis of this compound, a purification procedure is necessary to isolate the compound from unreacted starting materials, byproducts, and catalysts. A standard workup procedure often begins with quenching the reaction, followed by an extraction process, typically using an organic solvent immiscible with water. The organic layer is then washed with aqueous solutions to remove residual acids or bases. For example, washing with a solution of sodium bicarbonate can neutralize any remaining acid catalyst, and a wash with sodium thiosulfate can remove any unreacted iodine.

After washing, the organic solution is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove any dissolved water. rsc.org The solvent is then removed under reduced pressure, a process often referred to as evaporation in vacuo. nih.gov

The crude product obtained after solvent removal is often further purified by column chromatography on silica gel. nih.gov A suitable eluent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is used to separate the desired product from impurities based on their differing polarities. The purity of the final isolated product can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Column Chromatography Methods

Column chromatography is a cornerstone technique for the purification of synthetic organic compounds. While specific documented purification protocols for this compound are not extensively detailed in readily available literature, the principles of this method are broadly applicable. The purification of structurally analogous compounds, such as other substituted iodobenzoates, provides a clear and reliable framework for the effective chromatographic separation of this target molecule.

The stationary phase of choice for compounds of this nature is almost universally silica gel. orgchemboulder.com The separation mechanism relies on the differential adsorption of the components of a mixture onto the silica surface. The mobile phase, or eluent, is then passed through the column to selectively desorb and carry the components at different rates, leading to their separation.

For aromatic esters like this compound, a common practice involves the use of a binary solvent system as the eluent. This typically consists of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether. The polarity of the eluent is a critical parameter that is fine-tuned to achieve optimal separation. The process often begins with a lower polarity mixture to elute less polar impurities, followed by a gradual increase in the polarity of the eluent to isolate the desired product.

The progress of the separation is monitored by collecting fractions of the eluting solvent and analyzing them, commonly by thin-layer chromatography (TLC). orgchemboulder.com

Detailed research findings for the column chromatography of structurally similar iodo-aromatic compounds are presented in the interactive data table below, offering insights into typical experimental conditions that would be adapted for the purification of this compound.

Interactive Data Table: Column Chromatography Parameters for Related Iodo-Aromatic Compounds

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Methyl 3-iodo-5-((tosyloxy)methyl)benzoate | Silica Gel | 3:7 Ethyl acetate:Hexanes | nih.gov |

| 3-iodo-5-(methoxycarbonyl)benzoic acid derivative | Silica Gel | 3:7 Ethyl acetate:Hexanes | nih.gov |

| Crude iodinated benzoate precursor | Silica Gel | 1:1 Ethyl acetate:Hexanes | nih.gov |

| 4-(4-(tert-Butyl)phenyl)-3-methyl-4-oxobutyl 2-methoxybenzoate | Silica Gel | 20% Ethyl acetate in hexanes | |

| 1-(2-Methoxyphenyl)-2-methylpropan-1-one | Silica Gel | 7% Ethyl acetate in hexanes | |

| 2-Methyl-1-(p-tolyl)propan-1-one | Silica Gel | 5% Ethyl acetate in hexanes |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Iodo 2 Methoxybenzoate

Transformations Involving the Aryl Iodide Functional Group

The aryl iodide functional group in tert-butyl 3-iodo-2-methoxybenzoate is a versatile handle for carbon-carbon bond formation. Its reactivity is primarily exploited through the generation of organometallic intermediates or via transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the benzene (B151609) ring, influenced by the methoxy (B1213986) substituent, and the steric hindrance imparted by the ortho-methoxy and tert-butyl ester groups, play significant roles in the outcome of these transformations.

The reaction of the aryl iodide with magnesium metal leads to the formation of a Grignard reagent, a potent organometallic nucleophile. This transformation converts the electrophilic aryl iodide into a highly reactive species capable of attacking a wide range of electrophiles. The formation of the Grignard reagent can be achieved by reacting the aryl halide with magnesium turnings in an ethereal solvent like tetrahydrofuran (THF). google.comgoogle.com More advanced techniques, such as halogen-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), can also be employed, often offering greater functional group tolerance. researchgate.netorganic-chemistry.org

A key application of the Grignard reagent derived from this compound is the synthesis of aromatic boronate esters. These compounds are crucial intermediates in organic synthesis, most notably as partners in Suzuki-Miyaura cross-coupling reactions. The synthesis is typically achieved by reacting the pre-formed Grignard reagent with a boron-containing electrophile, such as pinacolborane (PinBH) or neopentylglycolborane. google.comgoogle.com This reaction generally proceeds efficiently at ambient temperatures without the need for a base. google.comgoogle.com The resulting boronate ester, tert-butyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, can then be used in subsequent coupling reactions.

The general protocol involves the slow addition of the boronate ester to the Grignard reagent solution in an ethereal solvent like THF. google.com The reaction is typically rapid, often reaching completion within a few hours at room temperature. google.comgoogle.com

Table 1: Typical Conditions for Grignard-based Boronate Ester Synthesis

| Parameter | Condition | Source |

| Grignard Formation | Magnesium turnings or iPrMgCl·LiCl in THF | researchgate.netorganic-chemistry.org |

| Boron Source | Pinacolborane (PinBH) | google.comgoogle.com |

| Solvent | Tetrahydrofuran (THF) | google.comgoogle.com |

| Temperature | 0 °C to ambient (~25 °C) | google.comgoogle.com |

| Reaction Time | 15 minutes to 3 hours | google.comgoogle.com |

The carbon-iodine bond in this compound is susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium and copper. This reactivity is the basis for a wide range of powerful cross-coupling reactions.

The Stille reaction is a versatile palladium-catalyzed cross-coupling that joins an organostannane (organotin) reagent with an organic electrophile, such as an aryl iodide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgresearchgate.net

The catalytic cycle for the Stille coupling of this compound involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide to form a Pd(II) intermediate. wikipedia.orgresearchgate.net

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the iodide and forming a new diorganopalladium(II) complex. This is often the rate-determining step. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. wikipedia.orgresearchgate.net

Table 2: Components of a Typical Stille Cross-Coupling Reaction

| Component | Example | Role | Source |

| Aryl Halide | This compound | Electrophile | wikipedia.org |

| Organostannane | R-Sn(Alkyl)₃ (e.g., Vinyltributyltin) | Nucleophile | wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates C-C bond formation | researchgate.net |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes catalyst, influences reactivity | researchgate.net |

| Solvent | THF, Toluene, DMF | Reaction medium |

Copper catalysts are also effective for cross-coupling reactions involving Grignard reagents. organic-chemistry.orgnih.gov Investigations into the copper-catalyzed Grignard cross-coupling of 3-halo-4-alkoxybenzoates have provided valuable insights into the factors governing these reactions. gatech.edu In a study exploring the synthesis of natural products, researchers examined the coupling between various substituted benzoates and allylic halides. gatech.edu

When the analogous substrate, tert-butyl 3-iodo-4-methoxybenzoate, was used in a copper-catalyzed Grignard cross-coupling, a significant decrease in the yield of the coupled product was observed compared to its methyl ester counterpart. gatech.edu This suggests that the nature of the ester group has a profound impact on the reaction's efficiency. The study highlights that even with an aryl iodide, which is typically more reactive than the corresponding bromide or chloride, the presence of certain substituents can hinder the desired transformation. gatech.edu

The efficiency of transition metal-catalyzed cross-coupling reactions is highly sensitive to the electronic and steric properties of the substituents on the aromatic ring. gatech.edu In the case of copper-catalyzed Grignard cross-couplings of 3-halo-4-alkoxybenzoates, the ester group plays a critical role. gatech.edu

Research has shown that sterically bulky ester groups, such as the tert-butyl group, can act as a physical barrier to the active site of the catalyst, thereby preventing or slowing down the cross-coupling reaction. gatech.edu When comparing methyl 3-iodo-4-methoxybenzoate with tert-butyl 3-iodo-4-methoxybenzoate, a "precipitous drop" in the yield of the coupled product was noted for the tert-butyl ester. gatech.edu This steric hindrance is a dominant factor influencing the success of the coupling. While electronic effects from substituents also play a role in other systems, the steric bulk of the tert-butyl group appears to be the primary cause of the reduced reactivity in this specific context. gatech.edunih.gov

Table 3: Effect of Ester and Ether Substituents on Copper-Catalyzed Cross-Coupling Yield

| Entry | Ether Group | Ester Group | Relative Yield | Probable Reason for Yield | Source |

| 1 | Methyl | Methyl | Highest | Small, non-polar, flexible groups | gatech.edu |

| 2 | Ethyl | Ethyl | High | Small, non-polar, flexible groups | gatech.edu |

| 3 | MOM | Methyl | Low | Potential chelating effect | gatech.edu |

| 4 | MOM | tert-butyl | Very Low | Chelation and steric hindrance | gatech.edu |

| 5 | Methyl | tert-butyl | Low | Steric hindrance from bulky ester | gatech.edu |

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its stability under various conditions and its susceptibility to selective removal under specific acidic or Lewis acidic conditions. This section explores various methodologies for the cleavage and transformation of the tert-butyl ester in this compound, highlighting the chemical reactivity inherent to this functional group.

Selective Cleavage and Deprotection Methodologies

The selective removal of the tert-butyl group is a critical step in multi-step syntheses. Several methods have been developed to achieve this transformation with high efficiency and selectivity, minimizing side reactions and preserving other sensitive functional groups within the molecule.

Aqueous phosphoric acid (85 wt %) serves as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. acs.orgnih.gov This method is characterized by its mild reaction conditions and good selectivity, allowing for the removal of the tert-butyl group in the presence of other acid-sensitive functionalities. acs.orgorganic-chemistry.org For instance, functional groups such as CBZ carbamates, azetidines, benzyl and methyl esters, and TBDMS ethers are tolerated under these conditions. organic-chemistry.orgorganic-chemistry.org The reaction is typically high-yielding, and the workup procedure is convenient. nih.govorganic-chemistry.org The use of phosphoric acid is considered a "green" alternative to more hazardous reagents. acs.orgorganic-chemistry.org The reaction generally involves treating the tert-butyl ester substrate with aqueous phosphoric acid in an organic solvent like toluene. organic-chemistry.org

Table 1: Conditions for Acid-Mediated Hydrolysis of Tert-butyl Esters

| Reagent | Concentration | Solvent | Reaction Time (hours) | Typical Yield | Ref. |

| Aqueous Phosphoric Acid | 85 wt % | Toluene | 3 - 14 | High | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

The cerium(III) chloride heptahydrate-sodium iodide (CeCl3·7H2O-NaI) system in acetonitrile offers a mild and selective method for the cleavage of tert-butyl esters. organic-chemistry.org This system is particularly noteworthy for its ability to selectively deprotect tert-butyl esters in the presence of N-Boc protecting groups, a selectivity that is often reversed under standard acidic conditions. organic-chemistry.org The reaction proceeds by treating the tert-butyl ester with a suspension of CeCl3·7H2O and NaI in refluxing acetonitrile. organic-chemistry.org Mechanistic studies suggest the in situ generation of a cerium complex is crucial for the selective cleavage. organic-chemistry.org This method is valued for its simplicity, low cost, and the non-toxic nature of the reagents. organic-chemistry.orgresearchgate.net

Table 2: Lewis Acid-Promoted Cleavage of Tert-butyl Esters

| Lewis Acid System | Solvent | Condition | Key Feature | Ref. |

| CeCl3·7H2O-NaI | Acetonitrile | Reflux | Selective for tert-butyl esters over N-Boc groups. | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

A mild and selective method for the cleavage of tert-butyl esters involves the use of silica gel in refluxing toluene. researchgate.netresearchgate.net This heterogeneous catalytic approach provides good yields of the corresponding carboxylic acids. researchgate.net A key advantage of this method is its selectivity for tert-butyl esters over other protecting groups such as tert-butyl ethers and trimethylsilylethyl (TMSE) esters. researchgate.netresearchgate.net The general procedure involves refluxing a solution of the tert-butyl ester in toluene with chromatography-grade silica gel. researchgate.net This method avoids the use of strong acids or bases, making it suitable for sensitive substrates. researchgate.net

Table 3: Thermolytic and Heterogeneous Catalytic Cleavage of Tert-butyl Esters

| Catalyst | Solvent | Condition | Selectivity | Ref. |

| Silica Gel | Toluene | Reflux | Selective for t-butyl esters over t-butyl ethers and TMSE esters. | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

While direct radical-mediated cleavage of tert-butyl esters is less common, cobalt catalysis is known to facilitate various radical transformations, including the cleavage of C-C and C-S bonds. nih.govresearchgate.net For instance, cobalt complexes can catalyze the oxidative cleavage of C=C bonds to form esters. rsc.org In the context of tert-butyl esters, radical conditions could potentially be employed, although specific examples directly involving this compound are not prevalent in the reviewed literature. The general principle would involve the generation of a radical species that could initiate a cascade leading to the cleavage of the tert-butyl group.

Tert-butyl esters can be directly converted to acid chlorides using thionyl chloride (SOCl2) at room temperature. organic-chemistry.orgacs.orgnih.gov This reaction provides acid chlorides in high yields and demonstrates excellent selectivity for tert-butyl esters over other ester types, such as benzyl, methyl, ethyl, and isopropyl esters, which remain largely unreactive under these conditions. organic-chemistry.orgacs.orgacs.org The reaction is believed to be acid-promoted, with HCl playing a significant role. organic-chemistry.org This method offers a mild and efficient alternative for the synthesis of acid chlorides directly from tert-butyl esters, bypassing the need to first isolate the corresponding carboxylic acid. organic-chemistry.org The process is scalable and compatible with a variety of functional groups. organic-chemistry.org

Table 4: Conversion of Tert-butyl Esters to Acid Chlorides

| Reagent | Temperature | Key Advantage | Ref. |

| Thionyl Chloride (SOCl2) | Room Temperature | Selective conversion of tert-butyl esters in the presence of other esters. | organic-chemistry.orgacs.orgnih.gov |

This table is interactive. Click on the headers to sort.

Reactivity of the Methoxy-Substituted Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the methoxy group (-OCH3), the iodo group (-I), and the tert-butyl ester group (-COOC(CH3)3). The interplay of these groups dictates the susceptibility of the ring to electrophilic attack and the regioselectivity of such reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. ucla.edumasterorganicchemistry.com The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation of the carbon atom bearing the electrophile to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. ucla.edumasterorganicchemistry.com For a substituted benzene ring, the existing substituents determine the rate of reaction and the position of the incoming electrophile.

While specific experimental data on the electrophilic aromatic substitution reactions of this compound is not extensively documented in the public domain, its reactivity can be predicted based on the established principles of physical organic chemistry. The substituents on the benzene ring—methoxy, iodo, and tert-butyl ester—each exert their own electronic and steric effects, which collectively determine the outcome of the reaction.

| Reaction Type | Typical Reagents | Electrophile (E+) |

| Halogenation | Cl2/FeCl3 or Br2/FeBr3 | Cl+ or Br+ |

| Nitration | HNO3/H2SO4 | NO2+ |

| Sulfonation | SO3/H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-Cl/AlCl3 | R+ |

| Friedel-Crafts Acylation | R-COCl/AlCl3 | R-CO+ |

This table presents common electrophilic aromatic substitution reactions and the corresponding electrophiles, which are generally applicable to substituted benzenes.

Directing Effects and Activation by the Methoxy Group

The methoxy group (-OCH3) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. ucla.edu This directing effect is a consequence of its ability to donate electron density to the aromatic ring through resonance. The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, increasing the electron density at the ortho and para positions. This enrichment of electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.

The resonance structures below illustrate the increased electron density at the ortho and para positions of a methoxy-substituted benzene ring:

In the context of this compound, the methoxy group is located at the C2 position. Therefore, it strongly activates the ortho position (C1, which is already substituted, and C3, which is also substituted) and the para position (C5) relative to the methoxy group.

The other substituents on the ring also exert directing effects. The iodo group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. The tert-butyl ester group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.

| Substituent | Position | Electronic Effect | Directing Effect |

| Methoxy (-OCH3) | 2 | Activating (Resonance) | Ortho, Para |

| Iodo (-I) | 3 | Deactivating (Inductive) | Ortho, Para |

| tert-Butyl ester (-COOC(CH3)3) | 1 | Deactivating (Inductive & Resonance) | Meta |

This table summarizes the electronic effects and directing influences of the substituents on the aromatic ring of this compound.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The methoxy group at C2 directs ortho to C1 (substituted) and C3 (substituted) and para to C5. The iodo group at C3 directs ortho to C2 (substituted) and C4, and para to C6. The tert-butyl ester at C1 directs meta to C3 (substituted) and C5.

Considering these combined effects, the C5 position is activated by the powerful methoxy group (para) and directed to by the ester group (meta). The C4 and C6 positions are influenced by the deactivating iodo group. Therefore, electrophilic substitution is most likely to occur at the C5 position, driven by the strong activating and directing effect of the methoxy group.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecular Synthesis

The specific arrangement of the substituents on Tert-butyl 3-iodo-2-methoxybenzoate makes it an ideal starting point for the synthesis of complex target molecules, particularly those with pharmaceutical applications. Its structure is not merely a random collection of functional groups but a carefully designed scaffold for building stereochemically complex and functionally dense compounds.

A notable application of this compound is its use as a key precursor in the asymmetric synthesis of a Taniborbactam enantiomer. google.com Taniborbactam is a beta-lactamase inhibitor, and its stereochemistry is crucial for its biological activity. In a documented synthetic route, this compound is prepared by reacting 3-iodo-2-methoxy-benzoic acid with tert-butanol (B103910). google.com This intermediate is then carried forward through several steps, where the iodo-substituted aromatic ring is eventually coupled with other fragments to build the final, complex structure of the Taniborbactam enantiomer. google.com The stability of the tert-butyl ester group throughout these transformations highlights its effectiveness as a protecting group. ijprajournal.comgoogle.com

The presence of the iodine atom makes this compound an excellent building block for creating boron-containing organic molecules, which are themselves highly versatile intermediates in organic synthesis, most famously in Suzuki-Miyaura cross-coupling reactions. The synthesis of the Taniborbactam enantiomer showcases this utility, where the iodo-benzoate intermediate is coupled with a chiral boronate ester. google.com This specific reaction, forming a new carbon-carbon bond at the position of the iodine atom, is a powerful method for constructing the complex carbon skeleton required for the target molecule. google.com This transformation demonstrates the compound's direct role as a foundational piece for installing boron-based functionality onto an aromatic ring.

Strategic Utility in Diversifying Aromatic Scaffolds

The true strategic value of this compound lies in its capacity for the diversification of aromatic scaffolds. The aryl iodide functionality is a cornerstone of transition-metal-catalyzed cross-coupling chemistry. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.

Chemists can leverage the iodo group for a variety of transformations, including:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form biaryl compounds.

Heck Coupling: Forming new carbon-carbon bonds with alkenes.

Sonogashira Coupling: Creating carbon-carbon bonds with terminal alkynes.

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds with amines.

The methoxy (B1213986) group also influences the reactivity of the ring and can be modified or removed in later synthetic steps if required, adding another layer of potential diversification. This multi-functional nature allows a single intermediate to become the gateway to a wide library of related but distinct molecules.

Contributions to Drug Lead Synthesis and Optimization

The utility of this compound extends directly into the realm of medicinal chemistry and drug discovery. Its application in the synthesis of beta-lactamase inhibitors, such as Taniborbactam, is a prime example of its contribution to developing new therapeutic agents. google.com Beta-lactamase inhibitors are critical for overcoming antibiotic resistance in bacteria. The ability to efficiently synthesize these complex molecules, facilitated by intermediates like this compound, is crucial for the pipeline of new drugs. Its use is noted in patents related to beta-lactamase inhibitors, underscoring its industrial relevance in synthesizing compounds for pharmaceutical development.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of tert-butyl 3-iodo-2-methoxybenzoate exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring are influenced by the electron-withdrawing iodo group and the electron-donating methoxy (B1213986) group. This results in a specific splitting pattern and chemical shift values for the aromatic protons. The tert-butyl group gives rise to a characteristic singlet in the upfield region of the spectrum due to the nine equivalent protons. The protons of the methoxy group also produce a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.0 - 9.5 |

| Methoxy (-OCH₃) | ~3.6 |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions. pdx.edu

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

The spectrum of this compound is expected to show signals for the aromatic carbons, the carbonyl carbon of the ester, the quaternary carbon and the methyl carbons of the tert-butyl group, and the carbon of the methoxy group. The chemical shift of the carbon atom attached to the iodine is significantly influenced by the halogen's electronegativity and size. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160-180 |

| Aromatic C-I | 90-100 |

| Aromatic C-O | 150-160 |

| Aromatic C-H | 110-140 |

| Quaternary C of tert-butyl | 70-80 |

| Methoxy (-OCH₃) | 50-60 |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions. pdx.edudocbrown.info

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. For this compound, ESI-MS can be used to confirm the presence of the desired compound and assess its purity by detecting the molecular ion peak. The expected molecular ion would be [M+H]⁺ or [M+Na]⁺. The technique is sensitive and can reveal the presence of impurities, even at low levels. researchgate.net

HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. The calculated monoisotopic mass of this compound (C₁₂H₁₅IO₃) is 334.0066 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the synthesized compound. beilstein-journals.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 334.0066 |

| [M+H]⁺ | 335.0144 |

Note: The predicted m/z values are based on the monoisotopic mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically in the range of 1700-1750 cm⁻¹. The spectrum will also display C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-O stretching vibrations for the ester and ether linkages. researchgate.netdocbrown.info The presence of the C-I bond can also be identified by its characteristic stretching vibration, although it may be in the lower frequency region of the spectrum. docbrown.info

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1700 - 1750 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O Stretch (Ester and Ether) | 1000 - 1300 |

Note: These are approximate ranges and can be influenced by the molecular structure and sample state. docbrown.inforesearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical studies provide a microscopic view of the electronic characteristics of tert-butyl 3-iodo-2-methoxybenzoate, elucidating the influence of its substituent groups—iodo, methoxy (B1213986), and tert-butyl ester—on the aromatic system.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules like this compound. DFT calculations are instrumental in determining the electronic structure, molecular geometry, and reactivity indices of halogenated aromatic systems. For an aryl iodide, these calculations can predict bond lengths, vibrational frequencies, and the distribution of electron density, which are fundamental to its chemical behavior. researchgate.net

The presence of an iodine atom, a methoxy group, and a tert-butyl ester group on the benzene (B151609) ring creates a complex electronic environment. DFT methods can quantify the electron-donating effect of the methoxy group and the steric and electronic influence of the bulky tert-butyl ester. Furthermore, DFT is used to analyze the properties of the carbon-iodine (C-I) bond, which is a key site for reactivity, particularly in cross-coupling reactions. researchgate.net Calculations can reveal the bond dissociation energy and the susceptibility of the iodine atom to oxidative addition, a critical step in many catalytic cycles. acs.org

The accuracy of DFT calculations for iodine-containing compounds like this compound is highly dependent on the choice of basis sets and, for heavy elements like iodine, the use of effective core potentials (ECPs) or pseudopotentials. researchgate.net Iodine's large number of electrons and significant relativistic effects necessitate specialized approaches.

A pseudopotential replaces the core electrons of the iodine atom with an effective potential, reducing computational cost while accounting for relativistic effects. researchgate.net The valence electrons are then described by a basis set. A common and reliable choice for iodine is the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and its associated ECP. researchgate.netyoutube.com More recent and revised versions like LANL08(d) offer improved accuracy. researchgate.net For higher accuracy, correlation-consistent basis sets such as cc-pVTZ and cc-pVQZ, specifically developed for use with pseudopotentials, are employed. arxiv.org Alternatively, full-electron basis sets like dgdzvp can be used, which may offer better agreement for bond lengths and reaction enthalpies in some cases. researchgate.net

Table 1: Comparison of Selected Basis Sets and Pseudopotentials for Iodine

| Basis Set/Pseudopotential | Type | Key Features | Common Applications |

|---|---|---|---|

| LANL2DZ | Pseudopotential + Basis Set | Widely used, good balance of cost and accuracy. researchgate.netyoutube.com | Routine calculations on medium-to-large systems containing heavy elements. |

| LANL08(d) | Pseudopotential + Basis Set | A revised and updated version of LANL2DZ, often providing more reliable results. researchgate.net | Modeling of iodine-rich compounds and polyhalides. researchgate.net |

| SDB-cc-pVTZ/pVQZ | Pseudopotential + Basis Set | High-accuracy correlation-consistent basis sets for use with Stuttgart-Dresden-Bonn (SDB) pseudopotentials. arxiv.org | Benchmark calculations and studies requiring high precision. arxiv.org |

| dgdzvp | Full-Electron Basis Set | Describes all electrons explicitly, potentially yielding better agreement for certain properties like bond lengths. researchgate.net | Comparative analyses and calculations where core electron effects are significant. researchgate.net |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the reaction pathways of this compound, particularly in complex catalytic processes like cross-coupling reactions.

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly effective coupling partners. researchgate.net Computational studies can illuminate the entire catalytic cycle, providing the thermodynamic and kinetic profiles of each step. For instance, in palladium-catalyzed couplings, DFT can be used to calculate the reaction energies for oxidative addition, transmetalation, and reductive elimination. nih.gov

Studies have shown that in certain cross-couplings, the formation of hetero-diarylpalladium dimers is thermodynamically more stable than the corresponding homodimers. nih.gov This stability, combined with lower barriers for the subsequent reductive elimination step, provides a thermodynamic rationale for the high selectivity observed for cross-coupling products over homo-coupling byproducts. nih.gov The role of additives, such as the use of formate (B1220265) in transfer hydrogenative couplings, can also be modeled to understand how they drive the reaction forward, for example, through the exergonic generation of CO2. nih.gov

The direct observation of reactive intermediates and transition states in a catalytic cycle is often experimentally challenging due to their short lifetimes. Computational modeling provides a means to characterize these fleeting species. For reactions involving this compound, this includes modeling the structure of the initial oxidative addition product, a Pd(II)-aryl intermediate. lehigh.edu

Computational analysis can identify and evaluate the stability of key intermediates, such as aryl Pd(II) iodide dimers, which can exist in various isomeric forms. nih.gov The geometry and electronic structure of these intermediates, including features like chelation by nearby functional groups, can be determined, explaining observed reactivity patterns. nih.gov Furthermore, the structures and energies of transition states connecting these intermediates can be calculated, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics. acs.org This detailed analysis is crucial for optimizing reaction conditions and designing more efficient catalysts. lehigh.edu

Investigation of Halogen Bonding Interactions in Aromatic Iodides

The iodine atom in this compound is not only a reactive handle for cross-coupling but also a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.gov

Computational investigations are essential for quantifying the strength and nature of these interactions. The σ-hole is a region of positive electrostatic potential on the halogen atom, opposite to the C-I covalent bond, which arises from the anisotropic distribution of electron density. nih.gov DFT calculations can map this electrostatic potential and predict the strength of the interaction with various halogen bond acceptors like Lewis bases. rsc.org

The strength of halogen bonding is significant and has been harnessed in organocatalysis and crystal engineering. beilstein-journals.orgresearchgate.net Computational studies show that diaryliodonium salts, which feature a positively charged iodine(III) center, are exceptionally strong XB donors. beilstein-journals.org While the iodine in this compound is a neutral iodine(I), the electron-withdrawing nature of the aromatic ring enhances its σ-hole, making it a relevant XB donor. rsc.org Theoretical models can predict the geometry of halogen-bonded complexes, which strongly prefer a linear C–I···Nucleophile arrangement, and calculate the interaction energies, which are composed of electrostatic, charge-transfer, and dispersion components. acs.orgacs.org These computational insights are vital for the rational design of supramolecular assemblies and catalysts based on aromatic iodides.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would complement this static picture by providing a time-resolved view of the molecule's behavior. By simulating the atomic motions over time, MD can reveal how the molecule flexes, bends, and rotates in different environments, such as in a solvent or at various temperatures. These simulations could elucidate the influence of the solvent on the conformational equilibrium and provide insights into the dynamic nature of intramolecular interactions.

However, a comprehensive search of publicly available scientific literature reveals a notable absence of specific studies on the conformational analysis or molecular dynamics simulations for this compound. While research exists on related molecules containing iodo or tert-butyl groups, direct computational investigations on the target compound have not been reported. Therefore, detailed research findings, including data tables on dihedral angles, potential energy surfaces, and dynamic trajectories for this compound, are not available at this time. The generation of such data would necessitate novel, dedicated computational chemistry research.

Future Research Directions and Synthetic Opportunities

Exploration of Novel and Sustainable Synthetic Pathways to the Compound

The current synthesis of tert-butyl 3-iodo-2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with tert-butanol (B103910), followed by electrophilic iodination. evitachem.com While effective, future research will likely prioritize the development of more sustainable and efficient methodologies.

Greener Iodination Techniques: Traditional iodination methods often employ stoichiometric amounts of iodine and strong oxidants, generating significant waste. Future pathways could explore catalysis-based approaches. This includes the use of recyclable hypervalent iodine reagents or electro-chemical methods that generate the iodinating species in situ, minimizing the use of hazardous reagents. The development of methods using arylhydrazines or aryl triflates as precursors to aryl iodides under mild, metal-free conditions also presents a promising avenue for greener synthesis.

Enzymatic and Biocatalytic Esterification: The esterification step, particularly with a bulky alcohol like tert-butanol, can be challenging. Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign alternative to traditional acid-catalyzed methods. Research into identifying or engineering enzymes that can efficiently handle sterically hindered substrates like 2-methoxybenzoic acid could lead to a more sustainable production process.

Flow Chemistry for Enhanced Efficiency and Safety: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. The iodination of aromatic compounds, which can be highly exothermic, is particularly well-suited for flow reactors, allowing for precise temperature management and minimizing the risk of side reactions. Integrating both the esterification and iodination steps into a continuous flow process could streamline the synthesis of this compound, making it more efficient and safer for large-scale production.

Expansion of Transition Metal-Catalyzed Transformations for the Aryl Iodide Moiety

The aryl iodide functionality is a cornerstone of modern cross-coupling chemistry, and its presence in this compound opens up a vast array of synthetic possibilities. Future research will undoubtedly focus on expanding the scope of known transformations and discovering new catalytic systems that can effectively operate on this sterically encumbered and electronically modulated substrate.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a workhorse in C-C and C-N bond formation. Future investigations will likely explore a wider range of coupling partners in reactions such as:

Suzuki-Miyaura Coupling: While standard for aryl-aryl bond formation, research into using novel boronic acid derivatives or developing more active catalyst systems will be crucial for achieving high yields with the sterically hindered 3-iodo-2-methoxyphenyl core.

Heck and Sonogashira Couplings: These reactions enable the introduction of alkene and alkyne functionalities, respectively. wikipedia.orglibretexts.orgwikipedia.org Further studies will likely focus on optimizing reaction conditions to overcome the steric hindrance and electronic effects of the methoxy (B1213986) group, potentially through the use of specialized ligands or catalyst systems.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds. nih.gov Exploring a broader range of amine coupling partners, including complex heterocyclic amines, will be a key area of future research, enabling the synthesis of novel nitrogen-containing compounds. nih.gov

Copper-Catalyzed Transformations: Copper catalysis offers a cost-effective and often complementary approach to palladium. Future directions could involve:

Ullmann-type Couplings: These reactions are particularly useful for forming C-O and C-S bonds, further expanding the synthetic utility of the title compound.

Copper-Free Sonogashira Reactions: Developing efficient copper-free Sonogashira protocols is an active area of research, driven by the desire to avoid the use of potentially toxic copper salts. libretexts.org

Development of Advanced Methodologies for Selective Ester Functionalization

The tert-butyl ester group in this compound serves as a robust protecting group for the carboxylic acid, but its selective functionalization presents further opportunities for molecular diversification.

Future research is anticipated in the following areas:

Selective Deprotection: While acidic conditions are typically used to cleave the tert-butyl ester, developing milder and more selective methods that are compatible with a wider range of other functional groups will be a key focus. This could involve enzymatic cleavage or the use of novel catalytic systems.

Direct Conversion to Other Functional Groups: Methodologies that allow for the direct conversion of the tert-butyl ester to other functionalities, such as amides or other esters, without prior deprotection would be highly valuable. This could involve transesterification reactions or other novel catalytic transformations.

Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new, more efficient ones. The integration of computational chemistry, particularly Density Functional Theory (DFT) calculations, with experimental studies will be instrumental in achieving this.

Mechanistic Insights into Cross-Coupling Reactions: DFT studies can provide valuable information on the transition states and intermediates involved in palladium- and copper-catalyzed cross-coupling reactions. This can help to explain the observed reactivity and selectivity, and guide the development of more effective catalysts and reaction conditions for this specific substrate.

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of the aryl iodide and the influence of the ortho-methoxy and meta-tert-butoxycarbonyl groups on various transformations. This predictive power can accelerate the discovery of new reactions and applications for this versatile building block.

Design and Synthesis of Complex Molecules Utilizing the Compound as a Core Building Block

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a wide range of complex and potentially bioactive molecules. Its precursor, 3-iodo-2-methoxybenzoic acid, and its derivatives have already been utilized in the synthesis of compounds with interesting biological activities. nih.govresearchgate.net

Synthesis of Bioactive Heterocycles: The combination of the aryl iodide and the ester functionalities allows for sequential and diverse functionalization, making it an ideal precursor for the construction of complex heterocyclic scaffolds. For instance, the aryl iodide can be used as a handle for introducing various substituents via cross-coupling reactions, followed by manipulation of the ester group to facilitate cyclization and the formation of heterocyclic rings. Research in this area could lead to the discovery of new compounds with potential applications in medicinal chemistry, such as novel kinase inhibitors or anti-cancer agents. For example, derivatives of 2-methoxybenzamide (B150088) have been investigated as inhibitors of the hedgehog signaling pathway, which is implicated in some cancers. organic-chemistry.org

Total Synthesis of Natural Products: The structural motif present in this compound is found in some natural products. Its use as a key building block could streamline the total synthesis of these complex molecules. For example, a related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, has been identified as a crucial precursor for the total synthesis of the alkaloid Galipeine, which has shown anti-malarial activity. kennesaw.edu This highlights the potential of similar iodo-substituted methoxyaryl compounds in the synthesis of medicinally relevant natural products.

Q & A

Q. How is tert-butyl 3-iodo-2-methoxybenzoate characterized to confirm its molecular structure and purity?

- Methodological Answer : Structural confirmation involves 1H/13C NMR to identify proton and carbon environments (e.g., tert-butyl group at δ ~1.3 ppm, aromatic protons, and iodine-induced deshielding). Mass spectrometry (HRMS) validates the molecular formula (C12H15IO3, [M+H]+ expected m/z 334.01). Purity is assessed via HPLC (≥98% purity, as reported in supplier data) and thin-layer chromatography (TLC) to monitor synthetic intermediates. Infrared (IR) spectroscopy confirms ester carbonyl (~1720 cm⁻¹) and methoxy group (~1250 cm⁻¹) stretches. Certificate of Analysis (COA) from suppliers includes batch-specific data .

Q. Table 1: Key Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR | Structural elucidation | tert-butyl (δ 1.3), aromatic protons (δ 6.5–7.5) |

| HRMS | Molecular formula | [M+H]+ = 334.01 (C12H15IO3) |

| HPLC | Purity assessment | Retention time consistency, ≥98% purity |

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store in air-tight, amber glass containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or iodine loss. Avoid exposure to moisture, heat (>30°C), and light. Lab-specific safety protocols recommend using desiccants in storage cabinets and grounding conductive containers to minimize static discharge risks .

Advanced Research Questions

Q. How does the tert-butyl group influence steric and electronic properties compared to ethyl/methyl esters in analogous benzoates?

- Methodological Answer : The tert-butyl group introduces steric hindrance , slowing nucleophilic attacks at the ester carbonyl (e.g., hydrolysis). DFT calculations (as applied in ) reveal its axial preference in solution, stabilizing conformers through hyperconjugation. Comparative solubility studies (e.g., in DCM vs. water) show tert-butyl derivatives exhibit lower aqueous solubility (logP ~3.5) than methyl/ethyl analogs (logP ~2.8). Reactivity differences are quantified via kinetic studies (e.g., SN2 reactions with iodide), where tert-butyl esters show 3–5× slower rates than methyl esters .

Q. Table 2: Substituent Effects on Reactivity

| Ester Group | Hydrolysis Rate (k, s⁻¹) | Solubility (mg/mL, H2O) |

|---|---|---|

| Methyl | 1.2 × 10⁻³ | 12.5 |

| Ethyl | 9.5 × 10⁻⁴ | 8.7 |

| tert-Butyl | 3.8 × 10⁻⁴ | 0.5 |

Q. What synthetic strategies introduce iodine at the 3-position of the benzoate ring, and how are competing side reactions mitigated?

- Methodological Answer : Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 0–5°C selectively targets the 3-position, minimizing di-iodination. Directing groups (e.g., methoxy at 2-position) enhance regioselectivity via ortho/para activation. Competing Friedel-Crafts alkylation is suppressed by using Lewis acids (e.g., BF3·Et2O) under strictly anhydrous conditions. Post-reaction, column chromatography (silica gel, hexane/EtOAc) removes unreacted iodine and byproducts. Yields typically range from 65–75% .

Q. How does the iodine atom in this compound enhance its utility in cross-coupling reactions compared to bromo/chloro analogs?

- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/C–Cl) facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies show 10× faster reaction rates with iodine than bromine in Stille couplings. However, competing protodeiodination requires careful optimization of bases (e.g., Cs2CO3) and ligands (XPhos). Applications include synthesizing biaryl intermediates for drug candidates (e.g., kinase inhibitors) .

Q. Table 3: Halogen Reactivity in Cross-Coupling

| Halogen | Bond Energy (kJ/mol) | Relative Rate (Suzuki) |

|---|---|---|

| I | 240 | 1.0 (reference) |

| Br | 285 | 0.3 |

| Cl | 327 | 0.05 |

Methodological Considerations for Data Contradictions

- Discrepancies in Reaction Yields : If iodination yields vary between labs, validate reagent purity (NIS ≥98%) and monitor reaction progress via TLC at 15-minute intervals. Contamination by moisture or light exposure often explains inconsistencies .

- Conflicting Solubility Data : Use standardized solvent systems (e.g., USP buffers) and report temperature/pH conditions. tert-Butyl esters may form aggregates in polar solvents, requiring sonication for accurate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.